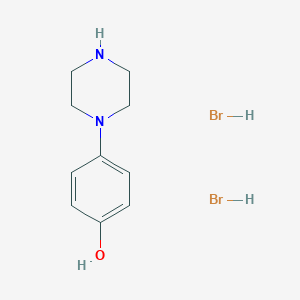
4-piperazinophenol dihydrobromide
Cat. No. B142138
Key on ui cas rn:
38869-37-3
M. Wt: 259.14 g/mol
InChI Key: XMKFYFNHNMOZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05021420
Procedure details


1-(4-Hydroxyphenyl)piperezine dihydrobromide may be prepared in the following manner: a 47% aqueous solution of hydrobromic acid (720 cc) is added, over 30 minutes and at a temperature of about 20° C., to 4-(4-methoxyphenyl)piperazine dihydrochloride (70 g). The mixture is heated at boiling point for 4 hours then cooled to a temperature of about 20° C. Stirring is continued for 15 hours at this temperature, then the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residual oil is redissolved in acetonitrile (300 cc). The precipitate formed is separated by filtration, washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc). 4-(4-Hydroxyphenyl)piperazine dihydrobromide (85.2 g) (m.p. greater than 260° C.) is obtained and used in the crude state in the subsequent syntheses.
[Compound]
Name
1-(4-Hydroxyphenyl)piperezine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
4-(4-methoxyphenyl)piperazine dihydrochloride
Quantity
70 g
Type
reactant
Reaction Step Two


Name
4-(4-Hydroxyphenyl)piperazine dihydrobromide
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.C[O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[BrH:17]>>[BrH:17].[BrH:17].[OH:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:9][CH:10]=1 |f:0.1.2,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
1-(4-Hydroxyphenyl)piperezine dihydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-(4-methoxyphenyl)piperazine dihydrochloride
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.COC1=CC=C(C=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
720 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil is redissolved in acetonitrile (300 cc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
4-(4-Hydroxyphenyl)piperazine dihydrobromide
|
|
Type
|
product
|
|
Smiles
|
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
